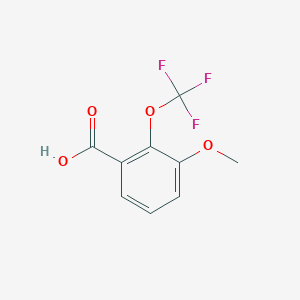![molecular formula C18H26N2O3 B14249057 Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- CAS No. 400039-29-4](/img/structure/B14249057.png)
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- is a complex organic compound belonging to the benzamide class. Benzamides are significant due to their wide range of applications in medical, industrial, and biological fields. This particular compound is characterized by its unique structure, which includes an acetylamino group, a butyl chain, and a 3-methyl-2-butenyl ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- typically involves multiple stepsThe butyl chain is then attached via alkylation reactions, and finally, the 3-methyl-2-butenyl ether linkage is introduced through etherification reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes, where each step of the synthesis is optimized for yield and purity. The use of catalysts and controlled reaction conditions, such as temperature and pressure, are crucial to ensure the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the butyl chain or the 3-methyl-2-butenyl ether linkage, leading to the formation of corresponding alcohols or ketones.
Reduction: The compound can be reduced to remove the acetylamino group, resulting in a simpler amine derivative.
Substitution: The acetylamino group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, amines, and halogenated benzamides .
Applications De Recherche Scientifique
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antibacterial properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The butyl chain and 3-methyl-2-butenyl ether linkage may also contribute to the compound’s overall biological activity by affecting its solubility and membrane permeability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 2-(acetylamino)-3,5-dibromo-N-methyl-: This compound has similar structural features but includes bromine atoms, which may enhance its biological activity.
Benzamide, 2-(acetylamino)-3-methoxy-: This derivative has a methoxy group, which can influence its chemical reactivity and biological properties.
Uniqueness
Benzamide, 5-(acetylamino)-N-butyl-2-[(3-methyl-2-butenyl)oxy]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
400039-29-4 |
|---|---|
Formule moléculaire |
C18H26N2O3 |
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
5-acetamido-N-butyl-2-(3-methylbut-2-enoxy)benzamide |
InChI |
InChI=1S/C18H26N2O3/c1-5-6-10-19-18(22)16-12-15(20-14(4)21)7-8-17(16)23-11-9-13(2)3/h7-9,12H,5-6,10-11H2,1-4H3,(H,19,22)(H,20,21) |
Clé InChI |
GIARFDJOPZKABX-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)C1=C(C=CC(=C1)NC(=O)C)OCC=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



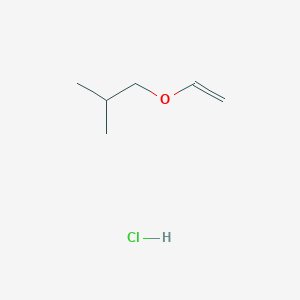


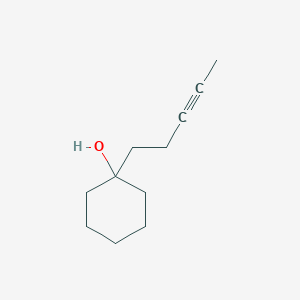
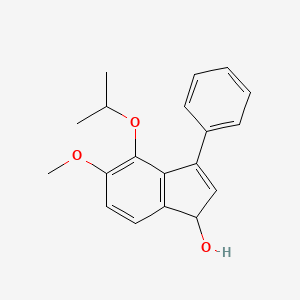
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
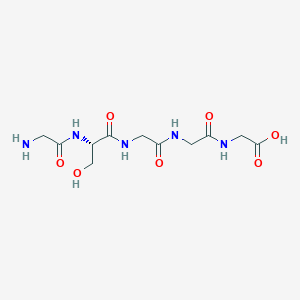
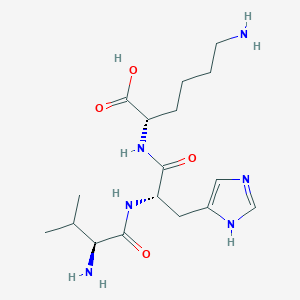
![N'-[(2-methoxyphenyl)carbonyl]furan-2-carbohydrazide](/img/structure/B14249024.png)
![Acetic acid, 2-[4-[[cyclohexyl[2-[(2,4-dichlorophenyl)amino]-2-oxoethyl]amino]methyl]-2-methylphenoxy]-](/img/structure/B14249025.png)
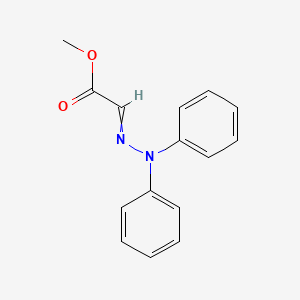
silane](/img/structure/B14249053.png)
